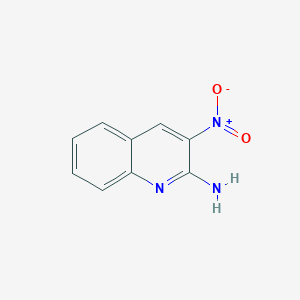

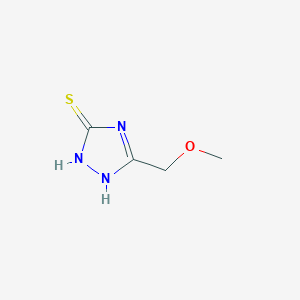

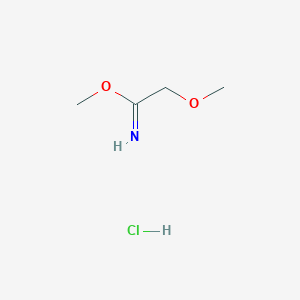

![molecular formula C8H10N4O B3154663 N-[(Dimethylamino)methylene]pyrazine-2-carboxamide CAS No. 78132-02-2](/img/structure/B3154663.png)

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide

Vue d'ensemble

Description

“N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” is a chemical compound that is part of the pyrazine family . It is a Schiff base ligand, which means it has the ability to donate a pair of electrons to a metal ion to form a coordinate covalent bond . This compound has been studied for its adsorption and corrosion properties .

Synthesis Analysis

The synthesis of this compound involves the preparation and characterization of a thiophene/pyrazine Schiff base . The process uses melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage . This gives credibility to its formation. Density functional theory (DFT) calculations have been used to correlate the investigational data .Chemical Reactions Analysis

This compound has been studied for its adsorption and corrosion properties . The percentage inhibition efficiency (IE, %) increases with rise in concentration though declines with increase in temperature (T) . The adsorption of this compound on the mild steel (ms) obeys Langmuir adsorption isotherm .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined using various analytical techniques such as melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies .Applications De Recherche Scientifique

Synthesis Methods

- Novel Synthesis Approaches : A novel synthetic approach towards pyrazole-4-carboxamides using N-[(Dimethylamino)methylene]pyrazine-2-carboxamide as an intermediate has been developed. This method offers advantages in constructing such ring systems compared to other methods, presenting a new pathway in chemical synthesis (Jachak et al., 2010).

Biological and Pharmacological Studies

Cytotoxic Properties : Research has shown that derivatives of this compound possess significant cytotoxic properties. These compounds have been tested for their growth inhibitory properties against various cancer cell lines, showing potential as anticancer agents (Deady et al., 2003).

Antimicrobial and Antiviral Activity : Studies demonstrate the antimicrobial and antiviral activities of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. These compounds have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Semelková et al., 2015).

Chemical and Physical Properties

- Photophysical Properties : Research on pyrazine-based push-pull chromophores, including those with this compound, revealed their significant emission solvatochromism, which is indicative of intramolecular charge transfer. This finding is crucial for the development of new fluorescent materials and sensors (Hoffert et al., 2017).

Synthesis of Related Compounds

- Synthesis of Analogues : Studies on the synthesis of pyrazinamide analogues, a crucial drug for tuberculosis treatment, involve reactions with this compound. This research contributes to the development of new therapeutic agents for tuberculosis (Wati et al., 2020).

Potential Applications in Material Science

- Materials Chemistry : The compound has been studied for its role in the synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides, which have potential applications in materials science and pharmaceuticals (Ahmetaj et al., 2013).

Orientations Futures

The future directions of “N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” could involve further exploration of its biological activities . For instance, some pyrazinamide derivatives exhibited high inhibitory effect on M. tuberculosis . Therefore, more research could be done to explore its potential as a therapeutic agent .

Propriétés

IUPAC Name |

N-(dimethylaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-12(2)6-11-8(13)7-5-9-3-4-10-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAYXOZJQJXPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

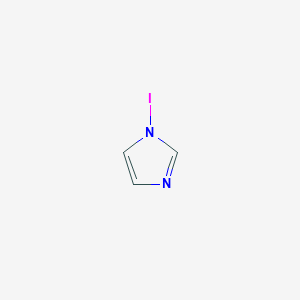

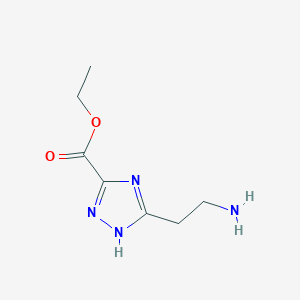

![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)

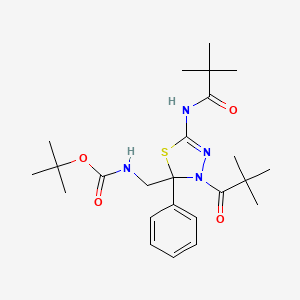

![2-[(Dimethoxyphosphinyl)methyl]benzonitrile](/img/structure/B3154618.png)

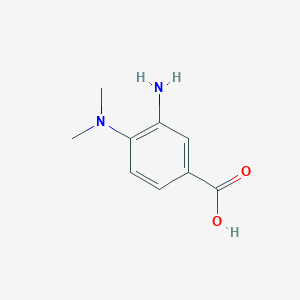

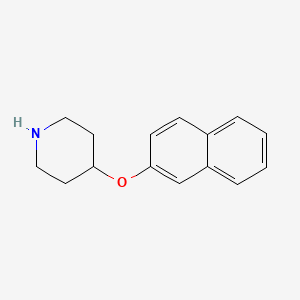

![1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154640.png)